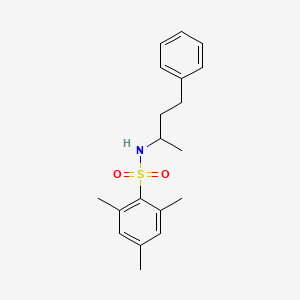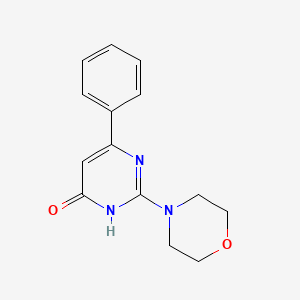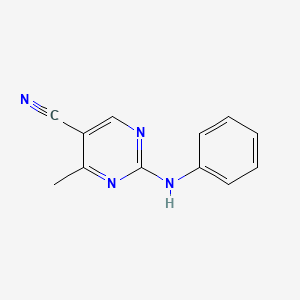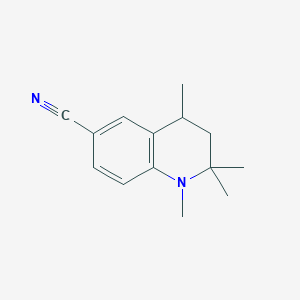![molecular formula C20H16Cl2N6O3 B11032167 2-chloro-N-{(E)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide](/img/structure/B11032167.png)
2-chloro-N-{(E)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{(E)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a dimethylpyrimidinyl group, and a nitrobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{(E)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{(E)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-chloro-N-{(E)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{(E)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-N-{(E)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H16Cl2N6O3 |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
2-chloro-N-[(Z)-N-(3-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-5-nitrobenzamide |
InChI |
InChI=1S/C20H16Cl2N6O3/c1-11-8-12(2)24-19(23-11)27-20(25-14-5-3-4-13(21)9-14)26-18(29)16-10-15(28(30)31)6-7-17(16)22/h3-10H,1-2H3,(H2,23,24,25,26,27,29) |
InChI Key |
NZCJDHUSOZIVNL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC(=CC=C2)Cl)\NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC(=CC=C2)Cl)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-5-(ethoxycarbonyl)-2-pyrimidinyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11032087.png)

![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11032090.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B11032104.png)
![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B11032106.png)
![(1E)-1-[(3,5-dimethylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032112.png)

![2''-Amino-6',6',7''-trimethyl-3''-propionyl-5',6'-dihydro-5''{H}-dispiro[cyclohexane-1,4'-pyrrolo[3,2,1-{IJ}]quinoline-1',4''-pyrano[4,3-{B}]pyran]-2',5''-dione](/img/structure/B11032124.png)

![ethyl 2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11032148.png)

![2-(4-methylphenyl)-6-morpholin-4-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11032156.png)
![1-[2,2-Dimethyl-4-({[5-(4-pyridyl)-1,3,4-oxadiazol-2-YL]sulfanyl}methyl)-1(2H)-quinolinyl]-1-ethanone](/img/structure/B11032170.png)
